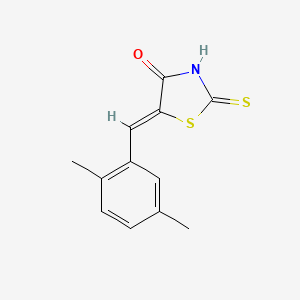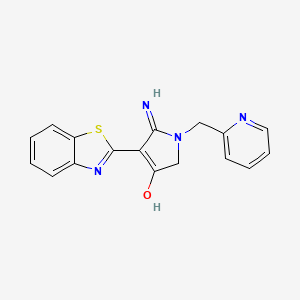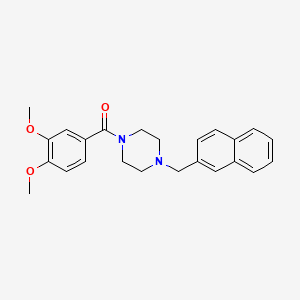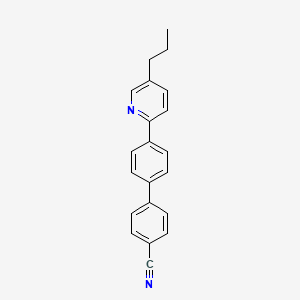![molecular formula C23H26N2O5 B3732818 4-[4-(diethylamino)benzylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3732818.png)
4-[4-(diethylamino)benzylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one
描述
4-[4-(diethylamino)benzylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one, also known as DMXAA, is a synthetic compound with potential anti-tumor properties. It was first discovered in the 1980s, and since then, it has been the subject of extensive research due to its promising therapeutic potential.
作用机制
The exact mechanism of action of 4-[4-(diethylamino)benzylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the activation of the innate immune system. This compound has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which can lead to the destruction of tumor cells. This compound has also been shown to increase the permeability of tumor blood vessels, which can enhance the delivery of chemotherapeutic agents to the tumor site.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to increase the production of cytokines, such as TNF-α and IFN-α, in tumor cells. This compound has also been shown to increase the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1), which can facilitate the infiltration of immune cells into the tumor site. This compound has also been shown to increase the permeability of tumor blood vessels, which can enhance the delivery of chemotherapeutic agents to the tumor site.
实验室实验的优点和局限性
One of the main advantages of 4-[4-(diethylamino)benzylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one is its potential to enhance the anti-tumor activity of other chemotherapeutic agents. This compound has also been shown to have a low toxicity profile in preclinical studies. However, this compound has some limitations for lab experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. This compound has also been shown to have a short half-life in vivo, which can limit its effectiveness.
未来方向
Several future directions for the research on 4-[4-(diethylamino)benzylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one can be identified. One potential direction is to investigate the combination of this compound with other immunotherapeutic agents, such as checkpoint inhibitors, to enhance the anti-tumor activity. Another potential direction is to investigate the use of this compound in combination with other chemotherapeutic agents to enhance the delivery of the agents to the tumor site. Additionally, the development of new formulations of this compound with improved solubility and half-life can also be a potential future direction.
Conclusion:
In conclusion, this compound is a synthetic compound with potential anti-tumor properties. It has been extensively studied for its therapeutic potential in preclinical studies. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the activation of the innate immune system. This compound has several biochemical and physiological effects, including the induction of cytokine production and the increase in tumor blood vessel permeability. This compound has some advantages and limitations for lab experiments, and several future directions for research can be identified.
科学研究应用
4-[4-(diethylamino)benzylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential anti-tumor properties. In preclinical studies, this compound has been shown to induce tumor necrosis and inhibit tumor growth in various cancer models, including melanoma, lung cancer, and colon cancer. This compound has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as cisplatin and doxorubicin.
属性
IUPAC Name |
(4Z)-4-[[4-(diethylamino)phenyl]methylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-6-25(7-2)17-10-8-15(9-11-17)12-18-23(26)30-22(24-18)16-13-19(27-3)21(29-5)20(14-16)28-4/h8-14H,6-7H2,1-5H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLAESAMDYPUNF-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-chlorophenyl)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3732750.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)benzamide](/img/structure/B3732758.png)



![4-bromo-N-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3732786.png)
![ethyl [(3-ethyl-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B3732792.png)
![[(3-ethyl-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B3732807.png)
![N-{2-[(2-benzoyl-4-bromophenyl)amino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B3732810.png)

![N-(4-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B3732821.png)
![N-(2-methoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B3732835.png)

![4-fluoro-N-(4-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3732845.png)